Product packaging for Avocatin B(Cat. No.:)

Avocatin B

Cat. No.: B1232424
M. Wt: 570.9 g/mol
InChI Key: MKQLKSXQNMNNHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Natural Occurrence and Biosynthesis of Avocatin B

This compound is a natural product found exclusively in avocados. evitachem.com Its presence and concentration are influenced by various factors related to the fruit's biology and development.

This compound is extracted from the fruit of the Persea americana tree, commonly known as the avocado. evitachem.com The isolation process typically begins with the mechanical processing of the avocado material, often the seeds, which are ground to increase the surface area for extraction. evitachem.com This is followed by solvent extraction, using organic solvents such as ethyl acetate (B1210297) or hexane, to dissolve the lipid compounds, including the components of this compound. evitachem.comrsc.org

Further purification steps are often necessary to isolate this compound from other extracted lipids. evitachem.com Techniques like saponification, which involves treating the extract with an alkali, can be used to purify the compound. evitachem.comgoogle.com Advanced chromatographic methods, including centrifugal partition chromatography, high-performance liquid chromatography (HPLC), and mass spectrometry (MS), are employed for the final purification and identification of its constituent molecules. evitachem.comrsc.org Bioassay-guided purification has also been utilized, where fractions of the extract are tested for specific activity to isolate the responsible compounds. nih.govdeepdyve.comresearchgate.net

This compound and its constituent molecules are not uniformly distributed throughout the avocado fruit. researchgate.netnih.gov The highest concentrations are typically found in the seed, although the pulp also contains these compounds. evitachem.comresearchgate.net Initially discovered in avocado seeds, the quantification of these compounds in the pulp has been a more recent development. researchgate.netnih.gov

Quantitative analysis of the Hass cultivar has shown a significantly higher concentration of this compound's components in the seed compared to the edible pulp. researchgate.net For instance, one study reported the mean amount of avocadene (B107707) to be 0.43 ± 0.04 mg per gram in the seed, versus 0.22 ± 0.04 mg per gram in the pulp. researchgate.net Similarly, avocadyne (B107709) was found at a concentration of 0.41 ± 0.02 mg per gram in the seed, compared to 0.18 ± 0.04 mg per gram in the pulp. researchgate.net

Below is an interactive data table detailing the distribution of Avocadene and Avocadyne in Hass avocado fruit.

Fruit CompartmentCompoundMean Amount (mg/g of avocado part)
Pulp Avocadene0.22 ± 0.04
Avocadyne0.18 ± 0.04
Seed Avocadene0.43 ± 0.04
Avocadyne0.41 ± 0.02

Data sourced from a study on Hass avocados and represents the mean amount ± standard deviation. researchgate.net

The concentration of this compound's precursors, a class of compounds known as aliphatic acetogenins, is subject to change based on the fruit's maturity and specific cultivar. nih.gov Research indicates that the most significant changes in acetogenin (B2873293) profiles occur in the seed during the fruit's maturation on the tree, rather than during post-harvest ripening. nih.gov A sharp increase in the concentration of these compounds is observed in the seed during early maturation. nih.gov In contrast, the acetogenin content in the mesocarp (pulp) tends to remain relatively stable throughout maturation and ripening. nih.gov

Different avocado cultivars exhibit distinct metabolic profiles, which can affect the levels of various bioactive compounds. jebms.orgresearchgate.net For example, studies comparing cultivars like 'Hass', 'Lamb Hass', 'Pinkerton', 'Fuerte', and 'Ryan' have shown clear differences in their metabolomes. researchgate.net The time it takes for a fruit to reach the 'ready-to-eat' stage varies by cultivar, and this is linked to its unique chemical composition, including its fatty acid and phenolic profiles. researchgate.net For instance, the 'Ryan' cultivar takes longer to ripen and has been associated with higher levels of C7D-mannoheptulose and certain fatty acids at the ready-to-eat stage. researchgate.net While direct data on this compound content across all cultivars and ripening stages is limited, the observed variations in related lipid and phenolic compounds suggest that this compound levels are also likely influenced by these factors. nih.govresearchgate.net

Chemical Classification and Structural Composition of this compound

This compound is defined by its specific chemical nature as a polyhydroxylated fatty alcohol and its composition as a precise mixture of two related molecules. jebms.orgevitachem.comjebms.orgnih.govgoogle.com

This compound is classified as a polyhydroxylated fatty alcohol (PFA). jebms.orgevitachem.comjebms.orgnih.govgoogle.com PFAs are a class of lipid molecules characterized by a long aliphatic carbon chain with multiple hydroxyl (-OH) groups. google.comresearchgate.net This structure makes them more polar than common fatty acids. researchgate.net The components of this compound are specifically C17 (17-carbon) lipids, which is an unusual feature as most fatty acids in nature have an even number of carbon atoms. jebms.orgjebms.org This odd-numbered carbon chain is a distinguishing characteristic. jebms.org

This compound is not a single molecule but a naturally occurring mixture of two structurally similar C17 PFAs: avocadene and avocadyne. evitachem.comnih.govgoogle.com It is often described as a 1:1 mixture of these two compounds. jebms.orgjebms.org

Avocadene is chemically known as 16-heptadecene-1,2,4-triol. Its 17-carbon chain features a terminal double bond (alkene).

Avocadyne is chemically known as 16-heptadecyne-1,2,4-triol. Its 17-carbon chain is distinguished by a terminal triple bond (alkyne).

Both molecules share the same 1,2,4-triol structure, meaning they have hydroxyl groups at the first, second, and fourth carbon positions. The primary structural difference between them is the nature of the unsaturation at the opposite end of the aliphatic chain.

The following interactive table summarizes the chemical properties of the two components of this compound.

PropertyAvocadeneAvocadyne
Chemical Name 16-heptadecene-1,2,4-triol16-heptadecyne-1,2,4-triol
Molecular Formula C₁₇H₃₄O₃C₁₇H₃₂O₃
Carbon Chain 17 carbons17 carbons
Key Functional Group Alkene (C=C)Alkyne (C≡C)
Hydroxyl Groups Positions 1, 2, 4Positions 1, 2, 4

Historical Perspective and Significance in Biomedical Research

The discovery of this compound is a relatively recent development, emerging from systematic screenings of natural compounds for potential disease-fighting properties. Initial research in the mid-2010s, led by Dr. Paul Spagnuolo at the University of Guelph, identified this compound from a library of nutraceuticals as a potent agent against acute myeloid leukemia (AML) cells. mdedge.com This discovery was significant because it highlighted a novel mechanism of action; this compound was found to selectively target and eliminate leukemia stem cells, which are often the cause of disease relapse, while leaving healthy blood cells unharmed. jebms.orgmdedge.com

The significance of this compound in biomedical research extends beyond its anti-cancer potential. Subsequent studies have revealed its role in regulating cellular metabolism, which has implications for a range of conditions. jebms.orguoguelph.ca Research has demonstrated that this compound can inhibit fatty acid oxidation, a key cellular process. medicaldialogues.indrugtargetreview.com This inhibition has been shown to have beneficial effects in models of obesity and type 2 diabetes by improving insulin (B600854) sensitivity and glucose tolerance. google.commedicaldialogues.in

The timeline of key research findings underscores the growing interest in this compound:

2015: A study published in Cancer Research detailed the selective cytotoxicity of this compound against AML stem cells, marking a pivotal moment in its research trajectory. mdedge.com

2018: An analytical method to detect and quantify this compound in Hass avocado seed and pulp was developed, facilitating more precise research into its distribution and properties. acs.orgnih.gov

2019: Research published in Molecular Nutrition and Food Research highlighted this compound's ability to protect against diet-induced obesity and improve insulin sensitivity in preclinical models. medicaldialogues.innih.gov

2021: Further investigation into its mechanism of action revealed that avocadyne, one of the components of this compound, is a potent inhibitor of fatty acid oxidation. nih.gov

2025: Studies continued to explore the potential of this compound in protecting bone marrow and slowing leukemia relapse in mouse models. jebms.orguoguelph.ca

The ongoing research into this compound, from its initial identification to its mechanistic elucidation and preclinical testing, signifies its importance as a promising natural compound with the potential for future therapeutic applications. jebms.orguoguelph.ca

Detailed Research Findings

Area of ResearchKey FindingsReferences
Acute Myeloid Leukemia (AML)Selectively targets and eliminates leukemia stem cells. Inhibits the enzyme VLCAD, which is critical for leukemia cell metabolism. Shows potential to slow leukemia relapse and reoccurrence in preclinical models. jebms.orgmdedge.comdrugtargetreview.com
Obesity and DiabetesInhibits fatty acid oxidation, leading to improved glucose tolerance and insulin sensitivity. Counters incomplete fatty acid oxidation in skeletal muscle and the pancreas. May help in slowing weight gain. google.commedicaldialogues.in
Cellular MetabolismActs as a mitochondrial-focused agent. Accumulates in mitochondria to suppress fatty acid oxidation and lower NADPH levels. jebms.orgevitachem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H66O6 B1232424 Avocatin B

Properties

Molecular Formula

C34H66O6

Molecular Weight

570.9 g/mol

IUPAC Name

heptadec-16-ene-1,2,4-triol;heptadec-16-yne-1,2,4-triol

InChI

InChI=1S/C17H34O3.C17H32O3/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)14-17(20)15-18/h2,16-20H,1,3-15H2;1,16-20H,3-15H2

InChI Key

MKQLKSXQNMNNHU-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCCCCC(CC(CO)O)O.C#CCCCCCCCCCCCC(CC(CO)O)O

Synonyms

16-Heptadecene-1,2,4-triol - 16-heptadecyne-1,2,4-triol (1:1)
16-Heptadecene-1,2,4-triol, compd. with 16-heptadecyne-1,2,4-triol (1:1)
avocatin B

Origin of Product

United States

Research Methodologies in Avocatin B Studies

Extraction and Purification Techniques for Avocatin B

Effective extraction and purification are crucial steps to obtain this compound for research and potential applications. Various methods have been developed and optimized for this purpose.

Solvent-Based Extraction Approaches

Solvent-based extraction is a common method for isolating this compound from avocado seeds and pulp. Initial extraction typically involves homogenizing dried avocado material in nonpolar solvents. benchchem.com Ethyl acetate (B1210297) is often preferred due to its selectivity for the lipid-soluble components, including this compound. benchchem.comresearchgate.net Other solvents such as hexane, methanol, and ethanol (B145695) have also been employed. uoguelph.ca

Standard laboratory protocols often involve drying and milling the avocado material to increase the surface area, followed by techniques like Soxhlet extraction using ethyl acetate. benchchem.com This process can yield a crude extract containing this compound, with the ratio of avocadene (B107707) to avocadyne (B107709) potentially varying. benchchem.com Liquid-liquid extraction, using solvent mixtures of differing polarity, is also commonly used as a subsequent step to isolate components of interest from crude extracts. uoguelph.ca

Saponification for Enhanced Extract Purity

Saponification is a critical step employed to enhance the purity of this compound extracts. benchchem.com This process involves the hydrolysis of esterified contaminants, such as triglycerides and acetylated PFAs, which are often co-extracted with this compound. benchchem.combenchchem.com By treating the crude extract with a base, such as potassium hydroxide (B78521) in methanol, ester linkages are cleaved, converting triglycerides into glycerol (B35011) and fatty acid salts, and acetylated this compound into its free alcohol form. benchchem.combenchchem.com This removes interfering lipids and increases the relative concentration of this compound in the unsaponifiable matter. benchchem.comgoogle.comencyclopedia.pub

Following saponification, the mixture is typically neutralized, and the this compound-rich fraction is recovered, often through liquid-liquid extraction. benchchem.comgoogle.com This step significantly increases the purity of the this compound extract. benchchem.com

Development of Optimized Laboratory and Industrial Scale Protocols

Research efforts have focused on optimizing extraction and purification protocols for both laboratory and industrial scales to improve yield and efficiency. uoguelph.cauoguelph.ca Factors such as temperature, time, and the choice of solvents play significant roles in the extraction yield of this compound. uoguelph.ca

For laboratory scale extraction, standardized protocols involving drying, milling, solvent extraction (e.g., Soxhlet with ethyl acetate), filtration, and concentration have been established, yielding crude extracts with a certain percentage of this compound. benchchem.com

For industrial scale production, modifications to laboratory methods are necessary to handle larger quantities of material efficiently. uoguelph.cabenchchem.com Utilizing avocado seed waste as a starting material presents a sustainable approach for large-scale extraction. uoguelph.cauoguelph.ca Optimized industrial processes have incorporated techniques like high-shear mixing to reduce extraction time and centrifugal partition chromatography (CPC) as an alternative to traditional column chromatography, leading to reduced solvent consumption. benchchem.com These optimized methods aim for high efficiency and yield, comparable to laboratory-scale methods. benchchem.com

Advanced Extraction Methodologies for Bioactive Compounds from Avocado

In addition to conventional solvent extraction, advanced techniques are being explored for the efficient recovery of bioactive compounds, including this compound, from avocado by-products like peels and seeds. While many advanced methods have been applied to avocado peel for compounds like phenolics, their specific application to this compound from seeds is an area of ongoing development. mdpi.comdntb.gov.uamdpi.comnih.gov

Advanced techniques investigated for extracting bioactive compounds from avocado include microwave-assisted extraction (MAE), ultrasound-assisted extraction (UAE), enzyme-assisted extraction (EAE), pressurized liquid extraction (PLE), supercritical fluid extraction (SFE), and molecular distillation. google.comencyclopedia.pubmdpi.comdntb.gov.uamdpi.com These methods often offer advantages such as shorter extraction times, higher yields, and reduced solvent usage compared to traditional methods. mdpi.commdpi.com For instance, SFE using CO2 as a supercritical solvent has been explored for extracting bioactive compounds from avocado peels and seeds. mdpi.com Molecular distillation has also been used to selectively extract furan (B31954) lipids and polyhydroxylated fatty alcohols from avocado unsaponifiable matter. google.comencyclopedia.pub

Analytical Methods for this compound Quantification and Characterization

Accurate quantification and characterization of this compound in extracts and biological samples are essential for research. Various analytical techniques have been employed, with Liquid Chromatography-Mass Spectrometry (LC-MS) being a prominent method.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Avocadene and Avocadyne

LC-MS is a sensitive and accurate method widely used for the detection and quantification of avocadene and avocadyne in avocado extracts and biological matrices. researchgate.netnih.govacs.orgacs.org This technique offers advantages over methods like NMR spectroscopy and GC-MS, which may lack quantitative capacity and accuracy for these compounds. researchgate.netnih.govacs.org

A typical LC-MS method for this compound involves reverse-phase liquid chromatography using a C18 column to separate avocadene and avocadyne. benchchem.combenchchem.com The separated compounds are then detected using mass spectrometry, often in positive electrospray ionization (ESI) mode. uoguelph.cabenchchem.combenchchem.com Avocadene and avocadyne can be identified and quantified based on their specific mass-to-charge ratio (m/z) and retention times. benchchem.combenchchem.com For example, avocadene and avocadyne are detected at m/z 285.2 [M+H]+ and 283.2 [M+H]+, respectively, with distinct retention times. benchchem.com

LC-MS methods have demonstrated reliable linearity and sensitivity for the quantification of avocadene and avocadyne over a significant concentration range. researchgate.netnih.govacs.orgacs.org Method validation studies have shown good accuracy and precision, ensuring the reproducibility of the results. researchgate.netnih.govacs.org This allows for the successful quantification of avocadene and avocadyne in various avocado tissues, including seed and pulp. researchgate.netnih.govacs.orgacs.org

While LC-MS is a powerful tool, other chromatographic techniques like HPLC with various detectors (e.g., PDA, ELSD, ESI-TOF-MS) have also been used for separating and identifying acetogenins, including avocadene and avocadyne. uoguelph.camdpi.com However, LC-MS is often preferred for its sensitivity and quantitative capabilities. researchgate.netnih.govacs.orgbenchchem.com

Data Table: Representative this compound Extraction Yields and Purity

Source MaterialExtraction MethodSaponificationCrude Extract this compound Content (%)Purified Extract Purity (%)Reference
Avocado SeedSoxhlet Extraction (Ethyl Acetate)Yes12-1585-90 benchchem.com
Avocado SeedSolvent-based Extraction (Optimized)YesNot specified≥95 (after chromatography) benchchem.com
Avocado SeedOptimized Lab/Industrial Scale MethodYesNot specifiedNot specified uoguelph.cauoguelph.ca

Note: Yields and purity can vary depending on specific protocols and avocado variety.

Data Table: Representative LC-MS Parameters for this compound Analysis

CompoundColumn TypeMobile PhaseDetection Modem/z [M+H]+Retention Time (min)Linear Range (μM)Reference
AvocadeneC18 (e.g., 2.1x100mm, 1.7μm)Acetonitrile:Water (0.1% Formic Acid gradient)Positive ESI285.26.80.1-50 benchchem.comresearchgate.netnih.govacs.orgacs.orgbenchchem.com
AvocadyneC18 (e.g., 2.1x100mm, 1.7μm)Acetonitrile:Water (0.1% Formic Acid gradient)Positive ESI283.27.20.1-50 benchchem.comresearchgate.netnih.govacs.orgacs.orgbenchchem.com

Method Validation Parameters: Linearity, Limit of Quantitation, Accuracy, and Precision

Analytical methods for the detection and quantification of this compound and its components, avocadene and avocadyne, are crucial for research. A sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method has been reported for the quantitation of avocadene and avocadyne in avocado seed and pulp. researchgate.netnih.govacs.org This method demonstrated a reliable and linear response range of 0.1–50 μM (0.03–17.2 ng/μL) for both avocadene and avocadyne, with a coefficient of determination (r²) greater than 0.990. researchgate.netnih.govacs.org

The lower limit of quantitation (LLOQ) for this LC-MS method was established at 0.1 μM. researchgate.netnih.govacs.org Accuracy and precision were assessed using quality control (QC) samples. At the LLOQ, the intra- and interassay accuracy showed a percentage error of ≤18.2%, and the precision exhibited a coefficient of variation (CV) of ≤14.4%. researchgate.netnih.govacs.org For QC samples at low and high concentrations, the intra- and interassay accuracy and precision were well below 10% error and CV. researchgate.netnih.govacs.org

Method validation generally involves evaluating parameters such as accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range to ensure the method is reliable for its intended use. scribd.comgavinpublishers.comeuropa.eu Linearity is demonstrated by a proportional relationship between analyte concentration and the analytical response within a defined range. scribd.comeuropa.eu Accuracy is typically determined through recovery studies across multiple concentration levels. scribd.comeuropa.eu Precision studies assess the variability of results under different conditions, including repeatability and intermediate precision. scribd.com

Comparative Analysis with Spectroscopic Techniques (NMR, GC-MS)

Prior to the development of more sensitive quantitative methods like LC-MS, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) were utilized to detect polyhydroxylated fatty alcohols (PFAs), including avocadene and avocadyne, found in avocado seeds. researchgate.netnih.govacs.org While useful for identification and structural confirmation uoguelph.ca, these spectroscopic methods were noted to lack sufficient quantitative capacity and accuracy for the precise measurement of this compound components compared to the LC-MS method. researchgate.netnih.govacs.org Comparative studies of analytical techniques, such as those comparing GC-MS and 1H NMR for the quantitation of short chain fatty acids, highlight the varying strengths and limitations of different platforms in terms of sensitivity, recovery, repeatability, and matrix effects. researchgate.net

In Vitro Cellular Model Systems for this compound Research

A variety of in vitro cellular model systems have been employed to investigate the biological activities of this compound, particularly its effects on cellular metabolism and viability in different disease contexts. nih.govgavinpublishers.comresearchgate.netnih.govfrontiersin.orgresearchgate.netnih.govresearchgate.nethaematologica.orggoogle.comnih.govjebms.org

Leukemia Cell Line Studies (e.g., AML, Jurkat, THP-1)

This compound has been extensively studied for its effects on leukemia cells, particularly acute myeloid leukemia (AML) cell lines. researchgate.netgavinpublishers.comresearchgate.netnih.govresearchgate.netgoogle.comnih.govjebms.orgbenchchem.comresearchgate.net Research has demonstrated that this compound can selectively target and reduce the viability of human primary AML cells while sparing normal peripheral blood stem cells. google.comnih.govbenchchem.com Studies using cell lines such as Jurkat, THP-1, and other AML lines have shown that this compound induces mitochondria-mediated apoptosis. researchgate.netgoogle.comnih.govjebms.org This cytotoxic effect is linked to the inhibition of fatty acid oxidation (FAO) and a decrease in NADPH levels, leading to the generation of reactive oxygen species (ROS)-dependent cell death in leukemia cells. google.comnih.govbenchchem.com this compound has also been shown to synergize with conventional chemotherapeutics like cytarabine (B982) (AraC) to enhance leukemia cell death. nih.govresearchgate.netnih.govresearchgate.net

Pancreatic β-Cell Models for Metabolic Research

In the context of metabolic research, this compound's effects have been investigated using pancreatic β-cell models, such as INS-1 cells and pancreatic β-islet cells. researchgate.netresearchgate.netjebms.orgnih.govnaturalhealthresearch.org These studies aim to understand this compound's impact on glucose and lipid metabolism and its potential role in conditions like diabetes and lipotoxicity. Research indicates that this compound can inhibit FAO in pancreatic β-islet cells, leading to increased glucose oxidation and improved insulin (B600854) secretion in INS-1 (832/13) cells under lipotoxic conditions. researchgate.netnih.gov This shift in metabolic substrate utilization contributes to improved insulin responsiveness. researchgate.netnih.gov Pancreatic β-cells respond to elevated glucose levels by undergoing a metabolic shift that is integral to glucose-stimulated insulin secretion. plos.org In vitro test methods using β-cell lines like INS-1E and EndoC-βH1 are employed to assess viability and function, including glucose-stimulated insulin secretion. mdpi.com

Skeletal Muscle Cell Systems in Metabolism Studies

Skeletal muscle cell systems, such as C2C12 myotubes and human skeletal muscle cells, have been utilized to explore this compound's influence on skeletal muscle metabolism. researchgate.netresearchgate.netjebms.orgnih.govnaturalhealthresearch.org Skeletal muscle is a major site of glucose and lipid oxidation in the body. oslomet.no Studies have shown that this compound inhibits FAO in C2C12 myotubes, which can improve insulin responsiveness. researchgate.netnih.gov By reducing FAO, this compound may mitigate its negative impact on insulin signaling and enhance the ability of skeletal muscle to utilize glucose more effectively by increasing its uptake and oxidation. naturalhealthresearch.org In vitro models using myotubes established from human biopsies are considered suitable for studying the regulation of energy metabolism in skeletal muscle. frontiersin.org These models allow for the investigation of metabolic parameters like suppressibility and adaptability in response to various factors, including fatty acids. oslomet.no

Co-culture Systems Incorporating Bone Marrow Adipocytes

Co-culture systems involving AML cells and bone marrow-derived adipocytes have been used to model the bone marrow microenvironment and its influence on leukemia cell survival and response to therapy. nih.govgavinpublishers.comeuropa.eufrontiersin.orgnih.govresearchgate.nethaematologica.orgresearchgate.net Adipocytes are a prevalent cell type in the bone marrow and can impact the metabolic state of leukemia cells. frontiersin.orgnih.govresearchgate.netresearchgate.net Studies using these co-culture systems have revealed that the presence of bone marrow adipocytes can decrease the anti-leukemia effects of this compound. frontiersin.orgnih.govresearchgate.netresearchgate.net This reduced efficacy is associated with metabolic adaptations in AML cells, including increased glycolysis and uptake of glucose and free fatty acids, representing a compensatory response to FAO inhibition by this compound in a free fatty acid-rich environment. frontiersin.orgnih.govresearchgate.net However, the combination of this compound with conventional agents like cytarabine has shown synergistic apoptotic effects on AML cells in the context of adipocyte co-culture. nih.govresearchgate.net

Assays for Selective Cellular Response (e.g., Normal Hematopoietic Stem Cells vs. Cancer Cells)

Research into this compound has frequently employed assays to evaluate its selective toxicity towards cancer cells, particularly acute myeloid leukemia (AML) cells, while sparing normal hematopoietic stem cells (HSCs). A high-throughput screen of a natural health product library identified this compound as a potent compound for reducing the viability of TEX leukemia cells. google.com These TEX cells possess properties similar to leukemia stem cells, including marrow repopulation and self-renewal. google.com

Studies have demonstrated that this compound selectively reduces the viability of human primary AML cells and leukemia stem cells without exhibiting detectable toxicity in normal peripheral blood stem cells or normal HSCs. humanos.memetu.edu.tr Functional stem cell assays have confirmed this selectivity towards AML progenitor and stem cells, with no observed effects on normal hematopoietic stem cells. metu.edu.tr For instance, adding this compound to the culture medium reduced the clonogenic growth of AML patient cells, while having no effect on normal cells. metu.edu.tr

The proposed mechanism for this selective toxicity is related to the altered mitochondrial characteristics of leukemia cells. google.com Compared to normal cells, leukemia cells often have greater mitochondrial mass, higher rates of oxidative phosphorylation, and a dependence on fatty acid oxidation (FAO) for survival. metu.edu.tr this compound acts as a potent inhibitor of FAO, accumulating in mitochondria to induce apoptosis in leukemia cells. humanos.mejebms.org This inhibition of FAO leads to decreased NADPH levels and elevated reactive oxygen species (ROS), ultimately triggering apoptotic cell death in AML cells. google.commetu.edu.tr

While this compound inhibits FAO in leukemia cells, potentially leading to cell death, it's noted that AML cells co-cultured with bone marrow adipocytes may exhibit metabolic adaptation, increasing glucose uptake and shifting towards glycolysis, which could limit the efficacy of FAO inhibitors as single agents. mdpi.comfrontiersin.org However, the combination of this compound with standard chemotherapeutics like cytarabine (Ara-C) has shown synergistic anticancer effects in AML, particularly in AML cells co-cultured with bone marrow adipocytes, by increasing ROS production and apoptosis. mdpi.comfrontiersin.orgnih.gov

Data from in vitro studies highlight the differential effects of this compound on normal versus cancerous hematopoietic cells:

Cell TypeResponse to this compoundKey FindingSource
TEX leukemia cellsReduced viabilityMost potent compound in a high-throughput screen google.com google.com
Human primary AML cellsReduced viabilitySelective toxicity observed metu.edu.tr metu.edu.tr
Leukemia stem cells (LSCs)Reduced viabilitySelective toxicity observed humanos.memetu.edu.tr humanos.memetu.edu.tr
Normal peripheral blood stem cellsNo significant effectThis compound did not reduce viability humanos.memetu.edu.tr humanos.memetu.edu.tr
Normal hematopoietic stem cellsNo significant effectFunctional assays showed no effects on these cells metu.edu.tr metu.edu.tr
AML patient cells (clonogenic growth)Reduced growthThis compound reduced clonogenic growth in culture metu.edu.tr metu.edu.tr

Preclinical In Vivo Animal Models

Preclinical studies utilizing in vivo animal models have been instrumental in evaluating the effects of this compound, particularly in the context of acute myeloid leukemia and diet-induced obesity.

Murine Models of Acute Myeloid Leukemia (AML)

Murine models of AML have been used to investigate the impact of this compound on leukemia progression and stem cell activity. In a mouse xenotransplant model, primary AML cells treated with this compound demonstrated a reduced ability to engraft in the bone marrow of immune-deficient mice compared to untreated cells. google.commetu.edu.tr This suggests that this compound can inhibit leukemia stem cell engraftment in vivo. nih.gov

Diet-Induced Obesity (DIO) Mouse Models for Metabolic Studies

Diet-induced obesity (DIO) mouse models have been extensively used to explore the effects of this compound on metabolic health, including insulin sensitivity and glucose metabolism. In DIO mice, this compound supplementation has been shown to improve glucose tolerance, glucose utilization, and insulin sensitivity. consensus.appnih.govresearchgate.netnih.govresearchgate.net

One study involved feeding 12-week-old male C57BL/6J mice a high-fat diet (HFD) for eight weeks to induce obesity and insulin resistance. naturalhealthresearch.orgfoundmyfitness.com Subsequently, these mice continued on the HFD and were given this compound or a placebo orally twice a week for five weeks. naturalhealthresearch.orgfoundmyfitness.com The results indicated that FAO was inhibited specifically in the this compound-treated group. naturalhealthresearch.org Compared to the placebo group, the mice receiving this compound showed improved glucose tolerance, glucose utilization, and insulin sensitivity. naturalhealthresearch.org

Further analysis of the DIO mouse models revealed that the this compound-fed mice weighed significantly less, had significantly improved glucose tolerance (p < 0.0001), and greater insulin sensitivity (P<0.01). naturalhealthresearch.org They also exhibited increased plasma levels of free fatty acids and triglycerides (P<0.001). naturalhealthresearch.org These findings support the role of this compound in counteracting incomplete fatty acid oxidation in skeletal muscle and the pancreas, thereby reducing insulin resistance in DIO models. news-medical.net

The mechanism in DIO models appears to involve this compound inhibiting FAO and increasing glucose oxidation in muscle cells and pancreatic beta cells, leading to a reduction in mitochondrial reactive oxygen species. nih.govfoundmyfitness.com This, in turn, improves insulin responsiveness in muscle cells and stimulates insulin secretion in pancreatic cells. nih.govfoundmyfitness.com

Key findings from studies using DIO mouse models are summarized below:

Model TypeTreatment DurationKey Metabolic EffectsSource
DIO Mouse Model (C57BL/6J)5 weeksImproved glucose tolerance, glucose utilization, and insulin sensitivity researchgate.netnih.govnaturalhealthresearch.org researchgate.netnih.govnaturalhealthresearch.org
DIO Mouse ModelSeveral weeksImproved cellular measures of obesity, 58% recovery of healthy stem cells in bone marrow uoguelph.ca uoguelph.ca
DIO Mouse Model5 weeksSignificantly less weight gain, improved glucose tolerance (p < 0.0001), greater insulin sensitivity (P<0.01) naturalhealthresearch.org naturalhealthresearch.org
DIO Mouse Model5 weeksIncreased plasma levels of free fatty acids and triglycerides (P<0.001) naturalhealthresearch.org naturalhealthresearch.org

This compound's effects in DIO models suggest its potential utility in managing metabolic dysfunction associated with obesity. nih.govfoundmyfitness.com

Mechanisms of Avocatin B S Biological Action

Mitochondrial Metabolic Modulation

Avocatin B's primary mechanism of action is the modulation of metabolic processes within the mitochondria. researchgate.net It has been identified as an inhibitor of fatty acid oxidation (FAO), a critical pathway for energy production in many cells. researchgate.nethumanos.me By accumulating in the mitochondria, this compound disrupts this pathway, leading to a cascade of downstream effects. jebms.org

This compound is a potent inhibitor of fatty acid oxidation (FAO), the mitochondrial process of breaking down fatty acids to produce energy. researchgate.nethumanos.me This inhibition is a key aspect of its biological activity. researchgate.netnih.gov Studies have shown that by blocking FAO, this compound can induce apoptosis in leukemia cells, which are highly dependent on this metabolic pathway for their survival. researchgate.netnih.gov The inhibition of FAO by this compound is not due to a general disruption of mitochondrial function, but rather through the targeting of specific enzymes within the pathway. aacrjournals.org

One of the key enzymatic targets of this compound is Carnitine Palmitoyltransferase 1 (CPT1). aacrjournals.orgevitachem.com CPT1 is an essential enzyme located on the outer mitochondrial membrane that facilitates the transport of long-chain fatty acids into the mitochondrial matrix, a rate-limiting step for their oxidation. aacrjournals.orgmdpi.com By inhibiting CPT1, this compound effectively blocks the entry of fatty acids into the mitochondria, thereby preventing their breakdown. aacrjournals.orggoogle.com The importance of CPT1 in the action of this compound is underscored by the observation that cells lacking functional CPT1 are insensitive to the compound. aacrjournals.org Furthermore, the use of etomoxir (B15894), a known CPT1 inhibitor, mimics the effects of this compound and can block its activity. aacrjournals.orggoogle.com

In addition to CPT1, this compound has been shown to target Very Long Chain Acyl-CoA Dehydrogenase (VLCAD), another critical enzyme in the FAO pathway. drugtargetreview.comcanada.ca VLCAD is responsible for the initial dehydrogenation step in the beta-oxidation of very-long-chain fatty acids. ashpublications.orgmedlineplus.gov Research has identified VLCAD as being overexpressed in acute myeloid leukemia (AML) cells, making it a crucial component of their mitochondrial metabolism. drugtargetreview.comashpublications.org Pharmacological inhibition of VLCAD by this compound has been found to impair mitochondrial respiration and reduce the contribution of FAO to the tricarboxylic acid (TCA) cycle in these cancer cells. ashpublications.org This targeted inhibition of VLCAD highlights a specific metabolic vulnerability in certain cancer types that can be exploited by this compound. drugtargetreview.comashpublications.org

A significant consequence of this compound-mediated inhibition of fatty acid oxidation is the reduction of intracellular levels of Nicotinamide (B372718) Adenine (B156593) Dinucleotide Phosphate (B84403) (NADPH). researchgate.netaacrjournals.org Fatty acid oxidation is a source of acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle to generate NADH and NADPH. aacrjournals.org NADPH is a crucial cofactor for various cellular processes, including the regeneration of the primary antioxidant, glutathione (B108866) (GSH). aacrjournals.orgcdkjournal.com By inhibiting FAO, this compound leads to decreased production of NADPH. researchgate.netaacrjournals.org This depletion of NADPH compromises the cell's antioxidant defense system, rendering it more susceptible to oxidative stress. aacrjournals.org

The inhibition of fatty acid oxidation and subsequent reduction in NADPH levels by this compound leads to an increase in reactive oxygen species (ROS). researchgate.netaacrjournals.org With diminished antioxidant capacity due to lower NADPH and GSH levels, cells are unable to effectively neutralize ROS, leading to their accumulation. aacrjournals.orgcdkjournal.com This increase in ROS can induce oxidative stress, which in turn can trigger apoptotic cell death. researchgate.netaacrjournals.org The ROS-dependent apoptosis is characterized by the release of mitochondrial proteins like cytochrome c and apoptosis-inducing factor (AIF). aacrjournals.orggoogle.com This mechanism appears to be particularly effective in selectively targeting cancer cells, which often have a higher basal level of ROS and are more vulnerable to further oxidative insults. researchgate.net

Interactive Data Tables

Table 1: Effects of this compound on Key Metabolic Parameters

ParameterEffect of this compoundPrimary MechanismCellular ConsequenceReferences
Fatty Acid Oxidation (FAO) InhibitionTargeting CPT1 and VLCADReduced energy from fats, accumulation of fatty acids aacrjournals.org, researchgate.net, drugtargetreview.com
NADPH Levels DecreaseReduced production from the TCA cycle due to FAO inhibitionImpaired antioxidant defense aacrjournals.org, researchgate.net
Reactive Oxygen Species (ROS) IncreaseDecreased neutralization due to low NADPH/GSHOxidative stress, apoptosis aacrjournals.org, google.com, researchgate.net
Oxidative Phosphorylation AlterationDisruption of substrate supply (acetyl-CoA) from FAOReduced ATP production in FAO-dependent cells researchgate.net, ashpublications.org

Metabolic Substrate Utilization Shifts: Glucose Oxidation and Glycolysis

This compound is a potent inhibitor of fatty acid oxidation (FAO). aacrjournals.orgresearchgate.net This inhibition prompts a significant metabolic shift within cells, compelling them to alter their energy substrate preferences. Specifically, in certain cellular contexts, the suppression of FAO by this compound leads to an increased reliance on glucose metabolism. researchgate.net Research has demonstrated that this compound can increase glucose oxidation, a process where glucose is fully broken down in the mitochondria to generate ATP. researchgate.net

In acute myeloid leukemia (AML) cells, for instance, while this compound inhibits FAO, it can concurrently increase glucose uptake and glycolysis. haematologica.org This switch to glycolysis, the process of breaking down glucose in the cytoplasm, is a compensatory mechanism to meet the cell's energy demands when FAO is blocked. researchgate.netresearchgate.net However, this metabolic reprogramming is not without consequence. The shift towards glycolysis, while a survival adaptation in some cancer cells, also highlights a potential vulnerability that can be exploited. haematologica.org It is important to note that while cancer cells often exhibit a preference for glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect, they can also rely on FAO. nih.govd-nb.info The ability of this compound to disrupt this metabolic flexibility is a key aspect of its biological activity.

Table 1: Impact of this compound on Metabolic Pathways

Cellular Process Effect of this compound Key Research Findings
Fatty Acid Oxidation (FAO) Inhibition Potently inhibits FAO in various cell types, including AML cells. aacrjournals.orgresearchgate.net
Glucose Oxidation Increased Promotes the complete oxidation of glucose in mitochondria. researchgate.net
Glycolysis Increased Enhances glucose uptake and the glycolytic rate, particularly in AML cells as a compensatory mechanism. haematologica.orgresearchgate.netresearchgate.net
Metabolic Shift From FAO to Glucose Metabolism Forces a reliance on glucose for energy production when FAO is blocked. researchgate.netrsc.org

Cellular Signaling Pathway Modulation

Induction of Apoptosis Pathways: ROS-Dependent and Mitochondria-Mediated Mechanisms

A pivotal mechanism of this compound's action is the induction of apoptosis, or programmed cell death, through pathways intrinsically linked to mitochondrial function and oxidative stress. By inhibiting FAO, this compound leads to a decrease in the levels of NADPH, a crucial molecule for regenerating the primary intracellular antioxidant, glutathione. aacrjournals.org This reduction in antioxidant capacity results in an accumulation of reactive oxygen species (ROS). aacrjournals.orgbenchchem.com

The excessive ROS production triggers a cascade of events leading to apoptosis. oncotarget.com This includes increased permeability of the mitochondrial outer membrane, which facilitates the release of pro-apoptotic proteins like cytochrome c and apoptosis-inducing factor (AIF) into the cytoplasm. aacrjournals.orgresearchgate.net These proteins then activate the caspase cascade, a family of proteases that execute the final stages of apoptosis. nih.gov This mitochondria-mediated intrinsic apoptotic pathway is a hallmark of this compound's cytotoxic effects in cancer cells. researchgate.netnih.gov The process is characterized by a loss of mitochondrial membrane potential and is dependent on the generation of ROS. nih.govmdpi.com

Modulation of AMPK-mTOR Signaling Cascades

This compound has been shown to modulate the AMP-activated protein kinase (AMPK) and mechanistic target of rapamycin (B549165) (mTOR) signaling pathways, which are central regulators of cellular energy homeostasis and growth. nih.gov Inhibition of FAO by this compound induces energetic stress, leading to the activation of AMPK. researchgate.netnih.gov Activated AMPK, in turn, can repress mTOR signaling, a pathway that, when active, promotes cell growth and proliferation. researchgate.netnih.govmdpi.com

This suppression of the mTOR pathway by this compound-induced AMPK activation can contribute to the inhibition of cell growth. nih.gov However, the interplay is complex. In the context of AML cells co-cultured with bone marrow adipocytes, adaptive mechanisms can lead to a positive modification of mTOR signaling, potentially contributing to cell survival. researchgate.net This highlights the context-dependent nature of this compound's effects on this critical signaling network.

Endoplasmic Reticulum (ER) Stress Induction via ATF4 Activation

This compound can induce stress within the endoplasmic reticulum (ER), the cellular organelle responsible for protein folding. This ER stress is mediated, at least in part, through the activation of Activating Transcription Factor 4 (ATF4). researchgate.netnih.gov ATF4 is a key transcription factor in the unfolded protein response (UPR), a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the ER. frontiersin.orgmdpi.comru.nl

Research has shown that this compound upregulates the stress-induced transcription factor ATF4. nih.gov ATF4 can be activated through the PERK-eIF2α pathway, a major branch of the UPR. nih.govresearchgate.net Under persistent ER stress, ATF4 can promote apoptosis. ru.nl The induction of ATF4 by this compound represents another layer of its mechanism for inducing cell death in cancer cells.

Selectivity in Cellular Targeting

Differential Toxicity Profile Between Cancer Stem Cells and Normal Hematopoietic Cells

One of the most compelling attributes of this compound is its selective cytotoxicity, demonstrating a significant therapeutic window between cancer cells, particularly cancer stem cells, and their normal counterparts. benchchem.com Numerous studies have highlighted that this compound effectively induces apoptosis in acute myeloid leukemia (AML) cells and leukemia stem cells (LSCs) while exhibiting minimal toxicity towards normal hematopoietic stem cells (HSCs). aacrjournals.orghaematologica.orgresearchgate.net

This selectivity is rooted in the distinct metabolic dependencies of these cell populations. Leukemia cells and LSCs often have greater mitochondrial mass and a higher reliance on FAO for survival compared to normal hematopoietic cells. aacrjournals.orgnih.gov this compound exploits this metabolic vulnerability. By inhibiting FAO, it selectively targets the cells that are most dependent on this pathway for energy and survival, while sparing normal cells that have more metabolic flexibility. aacrjournals.orgbenchchem.com For instance, concentrations of this compound that are cytotoxic to primary AML cells have been shown to have no effect on the viability of normal peripheral blood stem cells. researchgate.net Furthermore, this compound has been observed to reduce the clonogenic growth of AML progenitor cells without impacting the growth of normal hematopoietic stem cells. researchgate.net This differential effect underscores the potential of this compound as a targeted therapeutic agent.

Table 2: Differential Effects of this compound on Cell Types

Cell Type Effect of this compound Underlying Mechanism
Acute Myeloid Leukemia (AML) Cells/Leukemia Stem Cells (LSCs) Induces apoptosis and reduces viability. aacrjournals.orgresearchgate.net Higher dependence on fatty acid oxidation (FAO), which is inhibited by this compound. aacrjournals.orgbenchchem.com
Normal Hematopoietic Stem Cells (HSCs) No significant toxicity or effect on viability. aacrjournals.orghaematologica.orgresearchgate.net Less reliant on FAO for survival, greater metabolic flexibility. aacrjournals.orgnih.gov

Underlying Mechanisms of Selective Action in Leukemic Mitochondria

The selective cytotoxicity of this compound against acute myeloid leukemia (AML) cells, particularly its ability to spare normal hematopoietic stem cells, is rooted in the distinct metabolic phenotype of leukemic mitochondria. cdkjournal.combenchchem.com Research has elucidated a multi-step mechanism that exploits the leukemia cell's reliance on specific metabolic pathways, leading to targeted cell death. cdkjournal.comresearchgate.net

The process begins with this compound's transport into the mitochondria, a critical step for its biological activity. nih.gov This transport is facilitated by carnitine palmitoyltransferase 1 (CPT1), an enzyme located on the outer mitochondrial membrane that is responsible for transporting long-chain fatty acids into the mitochondria for oxidation. researchgate.netnih.gov Studies have demonstrated that the cytotoxic effects of this compound are significantly diminished in cells where CPT1 is inhibited or absent, confirming the enzyme's essential role in enabling the compound's entry into the mitochondrial matrix. cdkjournal.comresearchgate.net Cells that lack functional mitochondria are also insensitive to this compound. nih.gov

Once inside the mitochondria, this compound acts as an inhibitor of fatty acid oxidation (FAO). nih.govjebms.org Leukemic stem cells, in particular, exhibit a heightened dependence on FAO for their energy production and survival, a key difference from their healthy counterparts. cdkjournal.com By disrupting this pathway, this compound effectively cuts off a crucial metabolic lifeline for the cancer cells. cdkjournal.comjebms.org

The inhibition of FAO triggers a cascade of downstream molecular events. A primary consequence is the significant reduction in the mitochondrial pool of nicotinamide adenine dinucleotide phosphate (NADPH). researchgate.netnih.govnih.gov NADPH is a critical molecule for maintaining the cell's antioxidant defense system, primarily by regenerating reduced glutathione, which neutralizes reactive oxygen species (ROS).

The depletion of NADPH leads to a state of severe oxidative stress, characterized by a rapid accumulation of ROS within the leukemia cell. benchchem.comjebms.org This surge in ROS inflicts widespread damage on cellular components and initiates a mitochondrial-mediated apoptotic cascade. cdkjournal.comnih.gov The process is marked by the release of key pro-apoptotic proteins from the mitochondria into the cytosol, including cytochrome c and apoptosis-inducing factor (AIF). researchgate.netnih.govnih.gov This release ultimately activates the cellular machinery responsible for programmed cell death, leading to the selective eradication of the leukemia cells. nih.gov

This entire mechanism highlights a novel therapeutic strategy that leverages a specific metabolic vulnerability—the dependence on mitochondrial FAO—to selectively target and eliminate leukemia cells while leaving normal, healthy cells unharmed. cdkjournal.comresearchgate.net

Table of Mechanistic Steps

StepKey Molecular EventConsequence in Leukemic MitochondriaReference
1. Mitochondrial Uptake Transport into mitochondria via CPT1Accumulation of this compound within the mitochondrial matrix researchgate.net, nih.gov
2. Pathway Inhibition Inhibition of the fatty acid oxidation (FAO) pathwayDisruption of a critical energy and metabolic pathway for leukemia cells jebms.org, nih.gov
3. Coenzyme Depletion Decrease in nicotinamide adenine dinucleotide phosphate (NADPH) levelsImpairment of the cell's antioxidant defense system researchgate.net, nih.gov, nih.gov
4. Oxidative Stress Accumulation of reactive oxygen species (ROS)Increased oxidative damage to mitochondrial and cellular components jebms.org, cdkjournal.com, benchchem.com
5. Apoptosis Induction Release of cytochrome c and apoptosis-inducing factor (AIF)Activation of programmed cell death (apoptosis) researchgate.net, nih.gov, nih.gov

Therapeutic Research Applications of Avocatin B

Anti-Leukemia Research Focus

A significant portion of the research on Avocatin B has been dedicated to its potential as an anti-leukemia agent. Studies have explored its efficacy, mechanism of action, and potential for combination therapy in various leukemia models.

Efficacy in Acute Myeloid Leukemia (AML) Preclinical Models

Preclinical studies have demonstrated the potential of this compound as a selective cytotoxic agent against acute myeloid leukemia (AML) cells. Research has shown that this compound can induce cell death in primary AML cells while having no effect on normal peripheral blood stem cells. aacrjournals.orgcdkjournal.com A high-throughput screen of a natural products library identified this compound as a potent anti-leukemia agent. researchgate.net In these studies, this compound was shown to reduce the viability of human primary AML cells. aacrjournals.org

The mechanism behind this selective toxicity is attributed to its ability to target the mitochondria of leukemia cells. cdkjournal.com Leukemia cells, in contrast to healthy cells, often exhibit altered mitochondrial function, including a greater dependence on fatty acid oxidation (FAO) for survival. aacrjournals.orgcdkjournal.comgoogle.com this compound appears to exploit this metabolic vulnerability. By inhibiting FAO, it disrupts the energy supply of the leukemia cells, leading to an increase in reactive oxygen species (ROS) and subsequent apoptosis (programmed cell death). jebms.orgaacrjournals.org Specifically, research has identified the enzyme very-long-chain acyl-CoA dehydrogenase (VLCAD) as a critical component of leukemia cell metabolism, which is inhibited by this compound. drugtargetreview.com

In mouse models of AML, this compound has been shown to slow leukemia relapse and recurrence. uoguelph.ca Treatment with this compound led to a reduction in leukemia cells and a slower rate of cancer cell growth. uoguelph.ca Furthermore, functional stem cell assays have indicated that this compound is selective towards AML progenitor and stem cells, with no adverse effects on normal hematopoietic stem cells. aacrjournals.org

Table 1: Preclinical Efficacy of this compound in AML Models

Model SystemKey FindingsReference
Primary AML cellsInduced cell death selectively in AML cells, with no effect on normal peripheral blood stem cells. aacrjournals.orgcdkjournal.com
Mouse model of AMLSlowed leukemia relapse and recurrence, reduced leukemia cells, and slowed cancer cell growth. uoguelph.ca
TEX leukemia cells (LSC properties)Identified as a potent anti-leukemia agent in a high-throughput screen. aacrjournals.org
NOD/SCID miceTreatment of primary AML cells with this compound diminished their ability to engraft in the bone marrow. researchgate.net

Synergistic Interactions with Conventional Chemotherapeutics

Research indicates that this compound may enhance the effectiveness of standard chemotherapy drugs used in the treatment of AML. Studies have shown a synergistic anti-cancer effect when this compound is combined with conventional chemotherapeutics like cytarabine (B982) and doxorubicin. jebms.orgnih.gov This suggests that this compound could potentially be used to overcome chemoresistance, a major challenge in AML treatment. nih.gov

The combination of this compound with cytarabine has been shown to be highly synergistic in AML cells, particularly in the context of the bone marrow microenvironment. nih.govresearchgate.net This combination leads to increased ROS production and apoptosis in leukemia cells. nih.gov The proposed mechanism involves the inhibition of FAO by this compound, which sensitizes the AML cells to the cytotoxic effects of cytarabine. nih.govfrontiersin.org This is significant because the bone marrow microenvironment can often protect leukemia cells from the effects of chemotherapy. nih.gov

Targeting Leukemia Stem Cell (LSC) Self-Renewal Mechanisms

A critical aspect of this compound's potential is its ability to target leukemia stem cells (LSCs). jebms.orgcdkjournal.com LSCs are a subpopulation of cells within the leukemia that are responsible for disease initiation, relapse, and resistance to therapy. cdkjournal.com Research has shown that this compound selectively targets and eliminates AML progenitor and stem cells without harming normal hematopoietic stem cells. aacrjournals.orgnih.gov

The anti-LSC effects of this compound are linked to its impact on mitochondrial function. jebms.org By inhibiting FAO, this compound leads to a decrease in NADPH levels and an increase in ROS, which in turn induces apoptosis in LSCs. jebms.org This selective targeting of LSC metabolism represents a promising strategy for eradicating the root of the leukemia. aacrjournals.org The protein Bmi-1, which is involved in the self-renewal of both normal and leukemic stem cells and is overexpressed in AML, represents a potential target pathway for therapies like this compound that disrupt LSC survival. nih.gov

Potential Implications for Other Malignancies (e.g., Neuroblastoma, Breast Cancer)

While the primary focus of this compound research has been on leukemia, its mechanism of action suggests potential relevance for other cancers that rely on fatty acid oxidation. The self-renewal of cancer stem cells in several types of tumors has been linked to FAO. researchgate.net This raises the possibility that inhibiting this pathway with this compound, potentially in combination with other anticancer drugs, could be an effective therapeutic strategy for a broader range of malignancies. researchgate.net However, specific preclinical studies on the efficacy of this compound in neuroblastoma and breast cancer are not as extensively documented as its effects on AML.

Addressing Chemoresistance within the Bone Marrow Microenvironment

The bone marrow microenvironment plays a crucial role in protecting leukemia cells and contributing to chemoresistance. nih.govnih.gov Adipocytes, a major component of the bone marrow, can promote the survival of AML cells. nih.govnih.gov Interestingly, co-culturing AML cells with bone marrow-derived adipocytes has been shown to reduce the anti-leukemic effects of this compound when used as a single agent. nih.govmdpi.com

However, the combination of this compound with cytarabine can overcome this protective effect. nih.gov This combination has been shown to increase ROS and induce apoptosis in AML cells even in the presence of adipocytes. nih.gov This suggests that targeting the metabolic adaptations of leukemia cells within the bone marrow niche with FAO inhibitors like this compound could be a key strategy to overcome chemoresistance. frontiersin.org The endoplasmic reticulum stress-induced transcription factor ATF4 has been implicated in the synergistic effect of this compound and cytarabine in this context. frontiersin.orgoaepublish.com

Metabolic Disorder Research Focus

In addition to its anti-cancer properties, this compound has been investigated for its potential role in managing metabolic disorders, particularly those related to diet-induced obesity and insulin (B600854) resistance. jebms.orgnaturalhealthresearch.org The underlying mechanism is again linked to its ability to inhibit FAO. jebms.orgnutritioninsight.com

In preclinical studies using mice with diet-induced obesity, this compound supplementation was found to improve glucose tolerance and insulin sensitivity. jebms.orgsci.news The compound was shown to prevent incomplete fatty acid oxidation in skeletal muscle and the pancreas, which is a contributing factor to insulin resistance. naturalhealthresearch.org Mice treated with this compound showed less weight gain and improved ability to absorb and burn blood glucose. nutritioninsight.comsci.news In vitro studies also demonstrated that this compound could prevent FAO in pancreatic tissue, leading to improved glucose metabolism and insulin secretion. naturalhealthresearch.org These findings suggest that this compound could have a therapeutic role in managing conditions like type 2 diabetes. jebms.orgresearchgate.net

Table 2: Research Findings on this compound in Metabolic Disorders

DisorderModel SystemKey FindingsReference
Diet-Induced ObesityMiceImproved glucose tolerance and insulin sensitivity, reduced weight gain. jebms.orgnutritioninsight.comsci.news
Insulin ResistanceMice and in vitro pancreatic tissuePrevented incomplete fatty acid oxidation in skeletal muscle and pancreas, improved glucose metabolism and insulin secretion. naturalhealthresearch.org

Restoration of Glucose Homeostasis and Tolerance

Research has demonstrated that this compound plays a role in restoring glucose balance and improving the body's ability to tolerate glucose. In preclinical studies involving mice with diet-induced obesity, oral administration of this compound led to significant improvements in glucose tolerance. naturalhealthresearch.orgnih.gov These findings suggest that this compound can help normalize the body's response to sugar intake, a critical factor in managing metabolic health. jebms.orgresearchgate.net The mechanism behind this appears to be linked to its ability to inhibit fatty acid oxidation (FAO), which in turn promotes glucose oxidation. nih.gov By forcing cells to burn glucose instead of fatty acids, this compound helps lower blood sugar levels. humanos.me

In a study on obese mice, those treated with this compound showed a marked improvement in glucose tolerance compared to the control group. naturalhealthresearch.org Another study highlighted that ethanolic extracts of avocado pulp, which contains this compound, helped revert glucose levels in diabetic rats to near-normal. mdpi.com

Counteracting Incomplete Fatty Acid Oxidation in Key Metabolic Tissues

A foundational aspect of this compound's therapeutic potential lies in its ability to inhibit fatty acid oxidation (FAO). humanos.mejebms.org In conditions like obesity and diabetes, the process of burning fats for energy can become inefficient, leading to incomplete FAO. sci.news This incomplete oxidation is linked to the development of insulin resistance. naturalhealthresearch.org

This compound has been shown to counteract this incomplete FAO in crucial metabolic tissues such as skeletal muscle and the pancreas. sci.newsbiolifesas.org By inhibiting this process, this compound helps to reduce the metabolic stress on these tissues and improve their function. naturalhealthresearch.org This mechanism is considered central to its beneficial effects on glucose homeostasis and insulin sensitivity. humanos.me Research indicates that this compound is a potent inhibitor of FAO, accumulating in the mitochondria where this process occurs. jebms.orgnaturalhealthresearch.org

Management of Lipotoxicity in Metabolic Contexts

Lipotoxicity refers to the cellular damage caused by an excess of fatty acids, a common feature of metabolic disorders. This condition can impair the function of various tissues, including the pancreas and skeletal muscle. jebms.orgmdpi.com

This compound has demonstrated a protective effect against lipotoxicity. nih.govresearchgate.net In laboratory studies, it was shown to ameliorate the harmful effects of high-fat conditions on pancreatic β-islet cells and skeletal muscle cells. nih.gov By inhibiting FAO and promoting glucose oxidation, this compound helps to reduce the accumulation of harmful lipid byproducts, thereby mitigating cellular stress and improving cell function and insulin responsiveness. nih.govcdkjournal.com

Investigation in Renal Dysfunction Associated with Type 2 Diabetes

Emerging research suggests a potential role for avocado-derived compounds in managing complications of type 2 diabetes, such as renal dysfunction. While direct studies on this compound are ongoing, research on avocado oil, which contains this compound, has shown promising results. In diabetic rats, supplementation with avocado oil was found to delay kidney injury by improving mitochondrial function within the kidneys. biolifesas.org It also helped to decrease proteinuria and glomerular degeneration, which are markers of kidney damage. biolifesas.org These findings suggest that this compound could be a beneficial agent in managing diabetic nephropathy, though more specific research is needed. biolifesas.orgresearchgate.net

Comparative Research with Related Bioactive Compounds

To better understand the unique properties of this compound, researchers have compared it to other compounds that also affect fatty acid oxidation.

Distinction from Synthetic Fatty Acid Oxidation Inhibitors (e.g., Etomoxir)

Etomoxir (B15894) is a well-known synthetic inhibitor of carnitine palmitoyltransferase 1 (CPT1), a key enzyme in fatty acid oxidation. benchchem.comaacrjournals.org While both this compound and Etomoxir inhibit FAO, there are critical differences between them.

Structurally, this compound is a naturally derived polyhydroxylated lipid, whereas Etomoxir is a synthetic compound. benchchem.com Mechanistically, while both target FAO, their specific actions and consequences differ. For instance, in some cancer cell studies, this compound was shown to be a more potent inhibitor of FAO than etomoxir at lower concentrations. aacrjournals.orgresearchgate.net

A significant distinction lies in their safety profiles. The clinical development of etomoxir has been halted due to concerns about hepatotoxicity (liver damage). benchchem.comresearchgate.net In contrast, a phase 1 clinical trial in humans demonstrated that this compound is well-tolerated and not associated with any dose-limiting toxicity. nih.govresearchgate.net This favorable safety profile highlights the potential of this compound as a therapeutic agent for chronic metabolic diseases. nih.gov

Interactive Data Table: Comparison of this compound and Etomoxir
Feature This compound Etomoxir Reference
Source Natural (from avocados)Synthetic benchchem.com
Primary Target Fatty Acid OxidationCarnitine Palmitoyltransferase 1 (CPT1) benchchem.comaacrjournals.org
Toxicity Profile Low, no adverse effects reported in human trialsRisk of hepatotoxicity benchchem.comnih.govresearchgate.net
Potency (in some cancer cell lines) Inhibited FAO at 10µMInhibited FAO at 100µM aacrjournals.orgresearchgate.net

Evaluation of Other Natural Bioactives (e.g., Curcumin (B1669340), Mango Bioactive)

In the quest for effective cancer therapies derived from natural sources, this compound has been evaluated alongside other well-known and novel bioactive compounds. These comparisons help to understand its unique mechanisms and potential therapeutic advantages. Research has particularly focused on its interactions with curcumin and a novel mango bioactive, assessing their effects on cancer cells, primarily in the context of acute myeloid leukemia (AML).

One area of investigation has been the synergistic potential of this compound with other natural compounds. For instance, a bioactive from mango ginger (Curcuma amada), 2,4,6-trihydroxy-3,5-diprenyldihydrochalcone (referred to as M1), has been studied in combination with this compound. ontosight.aiontosight.aiuoguelph.ca In vitro studies on AML cell lines demonstrated that while M1 alone inhibits mitochondrial complex I, its combination with this compound synergistically enhances the inhibition of fatty acid oxidation (FAO), a critical metabolic pathway for leukemia cell survival. ontosight.aiontosight.ainih.gov This combination led to a significant reduction in the viability of AML cells and inhibited the growth of patient-derived leukemia cell colonies, all while showing no harmful effects on normal peripheral blood stem cells. ontosight.aiontosight.aiuoguelph.ca The synergy between the two compounds was highlighted by a 60% inhibition of FAO in the combination treatment, a level not achieved by either compound alone at the tested concentrations. ontosight.aiontosight.ai

When compared to curcumin, the well-known polyphenol from turmeric (Curcuma longa), this compound demonstrates a different mechanism of action. This compound is a direct inhibitor of FAO. uoguelph.ca In contrast, curcumin modulates FAO indirectly, primarily through the activation of AMP-activated protein kinase (AMPK) and the downregulation of carnitine palmitoyltransferase 1 (CPT1). uoguelph.ca Furthermore, curcumin is known for its poor bioavailability, which often necessitates special formulations to be effective. uoguelph.cabiosynth.comgoogle.com this compound, particularly when formulated in a self-emulsifying drug delivery system (SEDDS), has shown enhanced stability and tissue accumulation. uoguelph.ca While both compounds have been noted to improve insulin sensitivity, the effects of this compound are reported to be more pronounced in models of high-fat diets. uoguelph.ca In the context of AML, curcumin has been found to lack the specificity for leukemia stem cells that this compound exhibits. uoguelph.ca

The following table provides a comparative overview of the research findings on this compound, the mango bioactive M1, and curcumin.

FeatureThis compoundMango Bioactive (M1)Curcumin
Primary Mechanism Direct inhibitor of fatty acid oxidation (FAO) by targeting VLCAD. uoguelph.cadrugtargetreview.comInhibits mitochondrial complex I. ontosight.aiontosight.aiIndirectly modulates FAO via AMPK activation and CPT1 downregulation. uoguelph.ca
Effect on AML Cells Selectively induces apoptosis in AML stem cells. uoguelph.cabenchchem.comSynergistically reduces AML cell viability when combined with this compound. ontosight.aiontosight.aiLacks specificity for leukemia stem cells. uoguelph.ca
Combination Synergy Synergizes with M1 to inhibit FAO by over 50%. ontosight.aiontosight.aiSynergizes with this compound for enhanced anti-leukemic effects. ontosight.aiontosight.aiEnhances the effect of some chemotherapeutic agents, but direct synergy with this compound is not extensively studied. benchchem.com
Bioavailability Enhanced stability and bioavailability with SEDDS formulation. uoguelph.cabenchchem.comResearch on bioavailability is in early stages.Poor bioavailability, requiring formulation aids. uoguelph.cabiosynth.comgoogle.com

Comparative Analysis of Avocatin Lipid Analogues (e.g., Avocadene (B107707), Avocadyne (B107709), Avocatin A)

Studies have shown that avocadyne is the more potent of the two lipids that constitute this compound. nih.govresearchgate.net Specifically, avocadyne has been identified as the primary driver of FAO inhibition and the resulting cytotoxic effects on leukemia cells. nih.govnih.gov In studies comparing the individual effects of avocadene and avocadyne, avocadyne consistently demonstrated superior potency in inducing cell death in AML cell lines, with IC50 values significantly lower than those of avocadene. nih.govresearchgate.net For example, in TEX leukemia cells, the IC50 for avocadyne was found to be 3.10 ± 0.14 µM. nih.govresearchgate.net Interestingly, some research suggests that when avocadene and avocadyne are administered individually, they may have an antagonistic interaction, indicating that the 1:1 mixture in this compound might not be the most optimal ratio for therapeutic efficacy. nih.govresearchgate.net

The structural features of these molecules are critical to their bioactivity. Avocadyne's terminal triple bond and specific stereochemistry are thought to be essential for its ability to suppress mitochondrial FAO. nih.govrsc.org This specific inhibition targets the enzyme very-long-chain acyl-CoA dehydrogenase (VLCAD), which is overexpressed in leukemia cells. nih.govdrugtargetreview.com

Avocatin A is another related compound, which is a mixture of the acetylated forms of avocadene and avocadyne (avocadene acetate (B1210297) and avocadyne acetate). google.com In comparative studies of cytotoxicity, this compound was found to be more potent than Avocatin A and other avocatin lipid analogues in reducing the viability of TEX leukemia cells. google.comaacrjournals.org

The table below summarizes the key characteristics and research findings of this compound and its analogues.

CompoundCompositionKey Research Findings
This compound A 1:1 mixture of avocadene and avocadyne. benchchem.comuoguelph.caSelectively induces apoptosis in AML cells by inhibiting FAO; has a favorable safety profile in early human trials. aacrjournals.orgnih.govjebms.org
Avocadene A 17-carbon PFA with a terminal double bond. ontosight.aiuoguelph.caLess potent than avocadyne in inhibiting FAO and inducing leukemia cell death. May have an antagonistic effect when combined with avocadyne. nih.govresearchgate.net
Avocadyne A 17-carbon PFA with a terminal triple bond. uoguelph.canih.govrsc.orgIdentified as the most potent FAO inhibitor within the this compound mixture. Its specific structure is critical for its anti-leukemic activity. nih.govnih.govresearchgate.net
Avocatin A A mixture of avocadene acetate and avocadyne acetate. google.comLess cytotoxic to leukemia cells compared to this compound. google.com

Future Directions and Emerging Research Avenues

Advanced Pharmacokinetic and Biodistribution Studies

Future research on avocatin B necessitates advanced pharmacokinetic and biodistribution studies to fully understand how the compound is absorbed, distributed, metabolized, and eliminated within biological systems. metavo.com Pilot in vivo pharmacokinetic studies in mice using a self-emulsifying drug delivery system (SEDDS) formulation of this compound have shown appreciable accumulation in whole blood and biodistribution in key target tissues such as bone marrow, heart, pancreas, liver, and fat pads. nih.govuoguelph.ca Specifically, avocadyne (B107709) and avocadene (B107707) were quantified in blood and tissues using validated LC-MS bio-analytical methods. nih.gov Non-compartmental pharmacokinetic analysis in mice administered an oral dose of this compound SEDDS (100 mg/kg body weight) revealed maximum concentrations (Cmax) of 1687.90 ng/mL for avocadyne and 1544.83 ng/mL for avocadene in whole blood. nih.gov Despite similar maximal concentrations, the exposure levels differed. nih.gov Further detailed studies are required to fully characterize the pharmacokinetic profiles and tissue-specific distribution of this compound and its individual components in different models. jebms.orgresearchgate.net

Elucidation of Optimal Delivery Strategies for Enhanced Bioavailability

Improving the bioavailability of this compound is a critical area of research, as its poor absorption could potentially limit its clinical utility. uoguelph.ca Self-emulsifying drug delivery systems (SEDDS) have shown promise in enhancing the bioavailability and bioactivity of this compound. nih.govuoguelph.ca Studies have demonstrated that incorporating this compound into SEDDS can significantly reduce droplet size, which is beneficial for absorption. nih.gov In vitro cytotoxicity testing of this compound-SEDDS in acute myeloid leukemia (AML) cell lines indicated increased potency and bioactivity compared to conventional delivery methods using dimethyl sulfoxide (B87167) (DMSO). nih.govuoguelph.ca While avocadene behaved similarly to this compound in SEDDS formulations, avocadyne showed different behavior, requiring heat for microemulsion formation in the tested system. nih.gov Developing lipid-based delivery systems is considered a promising strategy to enhance the bioavailability of lipophilic compounds like this compound. uoguelph.ca These strategies aim to improve therapeutic effects while potentially allowing for lower dosages of oral drugs. uoguelph.ca

Targeted Research on Individual this compound Constituents (Avocadyne as a Potent Inhibitor)

This compound is a mixture of avocadene and avocadyne. nih.govbenchchem.comresearchgate.net Research has begun to focus on the individual contributions of these two compounds to the observed bioactivity of this compound. Studies have identified avocadyne as a potent inhibitor of fatty acid oxidation (FAO) within the this compound mixture. nih.govcontaminantdb.canih.gov Avocadyne has demonstrated the ability to induce cell death in leukemia cell lines and patient-derived AML cells, with reported IC50 values as low as 3.10 ± 0.14 µM in TEX cells and 11.53 ± 3.32 µM in OCI-AML2 cells. benchchem.comresearchgate.net Mechanistically, avocadyne's action involves the inhibition of mitochondrial fatty acid oxidation, particularly through the inhibition of very long-chain acyl-CoA dehydrogenase (VLCAD). benchchem.comtandfonline.com Interestingly, when tested individually, avocadene and avocadyne demonstrated antagonism, highlighting the importance of further studies to assess avocadyne alone. nih.gov This targeted research on avocadyne provides a basis for future clinical studies focusing on the most active constituent of this compound. researchgate.net

Exploration of Novel Therapeutic Applications Beyond Current Disease Models

Beyond its initial identification as an anti-leukemic agent, this compound is being explored for novel therapeutic applications. Its ability to inhibit fatty acid oxidation suggests potential in treating metabolic disorders like obesity and diabetes. benchchem.comjebms.orghumanos.meresearchgate.net Studies in preclinical models have indicated that this compound can improve insulin (B600854) sensitivity and reduce obesity. benchchem.com It has been observed to increase glucose tolerance, glucose utilization, and insulin sensitivity by suppressing FAO. jebms.orgresearchgate.net The mechanism is thought to involve the inhibition of FAO in skeletal muscle and pancreatic β-cells, potentially restoring normal metabolic functions impaired by obesity. benchchem.comhumanos.me While more pharmacokinetic studies are needed, this compound is considered a promising compound for its potential clinical utility in these areas. jebms.orgresearchgate.net

Research into Bone Marrow Stem Cell Protection Mechanisms

Emerging research suggests that this compound may play a role in protecting bone marrow stem cells. tandfonline.comtandfonline.comresearchgate.net Studies in mouse models of diet-induced obesity (DIO) and leukemia relapse have investigated the impact of dietary this compound on stem cells within the bone marrow. tandfonline.comtandfonline.com In DIO models, this compound attenuated high-fat diet-induced alterations in hematopoietic stem cell (HSC) number and function, showing a significant recovery compared to control groups. tandfonline.comtandfonline.comresearchgate.net In leukemia relapse models, dietary this compound delayed disease reoccurrence and led to a significant reduction in human leukemia cells in mouse bone marrow. tandfonline.comtandfonline.com This protection is linked to this compound's activity as an inhibitor of fatty acid oxidation, a process that can be altered in pathological conditions affecting bone marrow stem cells. tandfonline.comtandfonline.com The findings suggest that dietary this compound can impart protection in the bone marrow. tandfonline.comtandfonline.comresearchgate.net

Identification and Validation of Biomarkers for Therapeutic Response (e.g., VLCAD Expression)

Identifying and validating biomarkers for predicting and monitoring therapeutic response to this compound is crucial for its clinical translation. Very long-chain acyl-CoA dehydrogenase (VLCAD), an enzyme involved in fatty acid oxidation and a target of this compound, has been identified as a potential biomarker. benchchem.comtandfonline.comnews-medical.netscitechdaily.comdrugtargetreview.com Studies have shown that VLCAD is overexpressed and critical for leukemia cell mitochondrial metabolism. drugtargetreview.comdntb.gov.ua Genetic attenuation or pharmacological inhibition of VLCAD using this compound hindered mitochondrial respiration and reduced proliferation and growth in leukemia cells. drugtargetreview.com Researchers suggest that VLCAD can serve as a marker to identify patients who might be suitable for this compound therapy and to measure the drug's activity. news-medical.netscitechdaily.com This sets the stage for the eventual use of this compound in human clinical trials, with VLCAD potentially acting as a valuable indicator of treatment efficacy. news-medical.netscitechdaily.com

Q & A

Q. Table 1: Key Parameters for Preclinical Studies on this compound

ParameterRecommendationEvidence Source
Animal ModelC57BL/6 mice (high-fat diet-induced)
Dosing Regimen50 mg/kg/day, oral gavage, 8 weeks
Primary EndpointsGlucose AUC, hepatic triglycerides
Data Validation≥3 biological replicates per group

Q. Table 2: Common Pitfalls and Solutions in this compound Research

PitfallSolutionEvidence Source
Inconsistent compound purityUse HPLC-validated batches (≥95% purity)
Overinterpretation of in vitro dataValidate findings in 3D organoid models
Poorly controlled clinical cohortsStratify by baseline metabolic markers

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.